2-Methylbenzoate

Organic Synthesis Kinetics Stability

This ortho-substituted ester is the definitive choice for chemists requiring chemoselective stability: its 5-fold slower alkaline hydrolysis rate compared to meta/para isomers allows survival of ester functionality in aggressive workups. Its characteristic EI-MS base peak at m/z 106 provides unambiguous identification in complex matrices. Perfumers rely on its precise floral profile—ylang-ylang, orange flower, grape—that no other methylbenzoate isomer replicates. For synthetic methodology demanding steric differentiation or fragrance creation requiring authenticity, substitution is not an option. Procure the correct isomer with certified purity and full analytical documentation.

Molecular Formula C8H7O2-
Molecular Weight 135.14 g/mol
Cat. No. B1238997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbenzoate
Molecular FormulaC8H7O2-
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)[O-]
InChIInChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/p-1
InChIKeyZWLPBLYKEWSWPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methylbenzoate (CAS 89-71-4): An Ortho-Substituted Aromatic Ester with Distinct Steric and Reactivity Characteristics


Methyl 2-methylbenzoate (CAS 89-71-4), also known as methyl o-toluate, is a clear, colorless liquid aromatic ester with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It is characterized by a methyl group in the ortho position relative to the ester functionality on a benzene ring, introducing significant steric constraints that differentiate it from its meta and para isomers [1]. Key physical properties include a boiling point of 207-208 °C (at atmospheric pressure), a density of approximately 1.07 g/mL at 25 °C, and a refractive index of ~1.5190 . This compound serves as a versatile intermediate in organic synthesis and is recognized in the fragrance industry for its floral odor profile, which is described as reminiscent of ylang-ylang, orange flower, and grape [2].

The Ortho Effect: Why Methyl 2-Methylbenzoate Cannot Be Replaced by Meta or Para Isomers Without Consequence


Generic substitution among methyl-substituted benzoate esters (ortho, meta, para) is not scientifically valid due to fundamental differences in steric and electronic environments that govern reactivity, physical properties, and biological interactions. The proximity of the methyl group to the ester carbonyl in methyl 2-methylbenzoate imposes a unique steric strain, resulting in a twisted conformation, altered resonance, and distinct fragmentation pathways in mass spectrometry [1]. These ortho-specific effects translate into measurable differences in key performance metrics such as hydrolysis kinetics, where the 2-methyl isomer exhibits a relative rate constant 5-fold slower than its 3-methyl counterpart and nearly 4-fold slower than the 4-methyl isomer [2]. Consequently, replacing methyl 2-methylbenzoate with a different positional isomer or a less sterically hindered ester will yield divergent reaction outcomes, compromised analytical identification, and altered sensory profiles. The following section provides quantitative evidence to support procurement decisions based on these non-interchangeable properties.

Quantitative Differentiation of Methyl 2-Methylbenzoate from Closest Analogs: A Procurement-Focused Evidence Guide


Alkaline Hydrolysis Kinetics: A 5-Fold Rate Difference Governs Synthetic Utility and Stability

The alkaline hydrolysis of methyl 2-methylbenzoate is significantly retarded compared to its positional isomers and the unsubstituted parent ester. In a study examining substituent additivity, the relative rate of hydrolysis for methyl 2-methylbenzoate was determined to be 0.14 (relative to methyl benzoate = 1.0). This is substantially lower than the rates observed for methyl 3-methylbenzoate (0.71) and methyl 4-methylbenzoate (0.51) [1]. The reduced rate is attributed to the steric hindrance imparted by the ortho-methyl group, which impedes nucleophilic attack on the carbonyl carbon.

Organic Synthesis Kinetics Stability

Mass Spectrometric Fragmentation: The Ortho Effect Enables Unambiguous Isomer Identification

Electron ionization (EI) mass spectra provide a definitive fingerprint for distinguishing methyl 2-methylbenzoate from its meta isomer. The ortho-methyl group facilitates a specific decarboxylation pathway (loss of CO2, M-44) through an 'ortho effect', producing a base peak at m/z 106. In contrast, the meta isomer (methyl 3-methylbenzoate) lacks this facilitation and exhibits a base peak at m/z 119, corresponding to the loss of a methoxy radical (M-31) [1]. This clear dichotomy in primary fragmentation allows for unambiguous identification and purity assessment of the ortho isomer.

Analytical Chemistry Mass Spectrometry Quality Control

Conformational Equilibrium: Ortho Steric Strain Drives a Unique 4:1 Conformer Distribution

Methyl 2-methylbenzoate exists in an equilibrium between two conformations around the Car-C(O) bond, designated sp (synperiplanar) and ap (antiperiplanar). Ab initio calculations (MP2(full)/6-311++G**) and gas electron diffraction studies reveal that these conformations are present in an approximate 4:1 abundance ratio, with an energy difference of 3.7 or 2.7 kJ/mol, respectively [1]. This equilibrium is a direct consequence of the steric clash between the ortho-methyl group and the ester carbonyl, which is absent in the meta and para isomers where the methyl group is remote from the reactive site.

Structural Chemistry Computational Chemistry Reactivity

Sensory Profile: Ortho Substitution Delivers a Distinct Floral-Ylang Character Lacking in Isomers

Methyl 2-methylbenzoate is distinguished by a unique and desirable odor profile described as floral, with specific notes of ylang-ylang, orange flower, and grape [1]. This profile is a direct consequence of the ortho-substitution pattern, which influences the molecule's volatility, vapor pressure, and interaction with olfactory receptors. In contrast, the meta and para isomers (methyl 3-methylbenzoate and methyl 4-methylbenzoate) are generally described as having different, often less complex or less floral odor characteristics. For instance, methyl 4-methylbenzoate is often noted for a more musty, chemical, or anise-like odor, and is not typically associated with the same ylang-ylang or grape nuances. This difference is substantiated by patent literature that specifically claims the use of methyl 2-methylbenzoate as a fragrance chemical for fine scents and personal care products [1].

Fragrance Chemistry Flavor Science Formulation

Strategic Application Scenarios for Methyl 2-Methylbenzoate Driven by Quantitative Differentiation


Controlled Synthetic Intermediate Requiring Slow or Selective Ester Hydrolysis

The 5-fold slower alkaline hydrolysis rate of methyl 2-methylbenzoate relative to its meta isomer [1] makes it the preferred choice in multi-step syntheses where an ester group must survive a hydrolytic workup or a subsequent reaction condition that would cleave a less hindered ester. This ortho-specific stability allows for chemoselective transformations in the presence of other, more labile ester functionalities.

Analytical Standard for GC-MS Method Development and Forensic Analysis

The characteristic EI-MS fragmentation, with a base peak at m/z 106 from decarboxylation, provides a definitive spectral fingerprint that unequivocally distinguishes methyl 2-methylbenzoate from its isomeric contaminants [1]. This makes it an essential analytical standard for developing robust GC-MS methods for the detection and quantification of this specific ortho isomer in complex mixtures, such as environmental samples, food flavor extracts, or forensic evidence.

Fine Fragrance Formulation Requiring a Ylang-Ylang and Grape Nuance

The specific olfactory profile of methyl 2-methylbenzoate, which includes notes of ylang-ylang, orange flower, and grape [1], is a key differentiator for formulators aiming to achieve this particular scent character. Substitution with a different methylbenzoate isomer would result in a different, and likely undesirable, olfactory outcome. This compound is therefore specifically procured for use in high-end perfumes, colognes, and personal care products where this exact note is required.

Structural and Computational Chemistry Studies on Ortho-Substituent Steric Effects

The well-characterized conformational equilibrium (4:1 sp:ap ratio) of methyl 2-methylbenzoate [1] provides a valuable model system for fundamental studies on steric hindrance and its impact on molecular geometry and electronic structure. Researchers in physical organic chemistry and computational chemistry utilize this compound to benchmark theoretical models of steric strain and resonance inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.